molecular formula C12H12BrFO2 B13610616 3-(3-Bromo-4-fluoro-phenyl)-2,2-dimethyl-cyclopropanecarboxylic acid

3-(3-Bromo-4-fluoro-phenyl)-2,2-dimethyl-cyclopropanecarboxylic acid

Cat. No.: B13610616
M. Wt: 287.12 g/mol
InChI Key: WQWRRAPVSXKJAG-UHFFFAOYSA-N
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Description

3-(3-Bromo-4-fluoro-phenyl)-2,2-dimethyl-cyclopropanecarboxylic acid is a complex organic compound characterized by the presence of a bromine and fluorine-substituted phenyl ring attached to a cyclopropane carboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromo-4-fluoro-phenyl)-2,2-dimethyl-cyclopropanecarboxylic acid typically involves the reaction of 3-bromo-4-fluorobenzaldehyde with malonic acid in the presence of piperidine and pyridine. The reaction mixture is stirred at 100°C for several hours, followed by concentration under reduced pressure. The resulting solid is recrystallized from ethanol to yield the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromo-4-fluoro-phenyl)-2,2-dimethyl-cyclopropanecarboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Strong oxidizing agents like potassium permanganate can be employed to oxidize the compound.

    Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the compound to its corresponding alcohol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce corresponding carboxylic acids or alcohols.

Scientific Research Applications

3-(3-Bromo-4-fluoro-phenyl)-2,2-dimethyl-cyclopropanecarboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(3-Bromo-4-fluoro-phenyl)-2,2-dimethyl-cyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms on the phenyl ring can enhance the compound’s binding affinity to target proteins, potentially leading to biological effects such as anti-inflammatory and analgesic activities . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Bromo-4-fluoro-phenyl)-2,2-dimethyl-cyclopropanecarboxylic acid is unique due to its cyclopropane ring, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C12H12BrFO2

Molecular Weight

287.12 g/mol

IUPAC Name

3-(3-bromo-4-fluorophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid

InChI

InChI=1S/C12H12BrFO2/c1-12(2)9(10(12)11(15)16)6-3-4-8(14)7(13)5-6/h3-5,9-10H,1-2H3,(H,15,16)

InChI Key

WQWRRAPVSXKJAG-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C1C(=O)O)C2=CC(=C(C=C2)F)Br)C

Origin of Product

United States

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